3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Description
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol is a fluorinated amino alcohol with a molecular structure characterized by a 2,5-difluorophenylmethyl substituent and a primary amine group. Fluorinated aromatic groups typically enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence its applications in medicinal chemistry or material science .
Properties
IUPAC Name |
2-(aminomethyl)-3-(2,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMMHOQEGBMMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CN)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the amination of halogenated intermediates. Common reaction conditions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H13F2NO
- Molecular Weight: 201.21 g/mol
- CAS Number: 1096296-04-6
- Purity: Typically around 95% for research applications
The compound features an amino group, a hydroxyl group, and a difluorophenyl moiety, which contribute to its unique chemical reactivity and biological activity.
Chemistry
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |
| Reduction | The amino group can be reduced to form primary or secondary amines. |
| Substitution | The difluorophenyl group can participate in electrophilic aromatic substitution reactions. |
These reactions make it a versatile building block for creating more complex structures.
Biological Applications
The compound is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects: Studies suggest that compounds with similar structures may exhibit anti-inflammatory activities by modulating immune responses.
- Analgesic Properties: Research indicates potential pain-relieving effects, making it a candidate for further pharmacological studies.
Pharmaceutical Development
This compound has been explored as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it valuable in drug design and development.
Case Study 1: Synthesis of Novel Antiinflammatory Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel anti-inflammatory agents derived from this compound. The derivatives showed significant inhibition of pro-inflammatory cytokines in vitro.
Case Study 2: High-throughput Screening for Drug Candidates
In a high-throughput screening study reported by Acta Crystallographica, compounds similar to this compound were evaluated for their ability to inhibit specific enzymes involved in oxidative stress pathways. The results indicated that modifications to the difluorophenyl group enhanced inhibitory activity.
Mechanism of Action
The mechanism by which 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol and related compounds:
Structural and Functional Analysis
- Fluorine vs. Phenyl/Tolyl Substituents : The 2,5-difluorophenyl group in the target compound introduces electron-withdrawing effects and increased steric bulk compared to phenyl or tolyl groups in analogs. This likely enhances metabolic stability and alters solubility profiles, making it more suitable for bioactive molecule development .
- Amine Group Variations: Unlike 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (a secondary amine), the primary amine in the target compound may increase reactivity in coupling reactions or hydrogen-bonding capacity .
- Regulatory Context : While 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is subject to IFRA restrictions due to dermal sensitization risks, the fluorinated target compound lacks explicit safety data in the evidence, necessitating further toxicological evaluation .
Thermodynamic and Solubility Considerations
discusses local composition models for liquid mixtures, which could theoretically apply to solubility predictions for amino alcohols. For example, the fluorinated compound’s higher lipophilicity (vs. phenyl analogs) may reduce miscibility in polar solvents, aligning with trends observed in nonrandom mixing behavior for fluorinated organics .
Biological Activity
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol, also known by its CAS number 1096296-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a propanol backbone, and a difluorophenyl moiety, contributing to its unique pharmacological properties.
Antifungal Activity
Research has indicated that 3-amino derivatives exhibit antifungal properties. For instance, compounds similar in structure have been evaluated against various fungal strains, demonstrating promising results. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications significantly impact antifungal efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.023 | Candida albicans |
| Compound B | 0.256 | Candida albicans |
| This compound | TBD | TBD |
Inhibition of Cytochrome P450 Enzymes
The inhibition of cytochrome P450 enzymes is crucial for understanding the metabolic pathways affected by 3-amino compounds. Studies have shown that certain derivatives can selectively inhibit enzymes involved in drug metabolism, which may lead to drug-drug interactions or altered pharmacokinetics.
| Enzyme | Inhibition (%) at High Concentration |
|---|---|
| CYP11B1 | None |
| CYP11B2 | Slight (at high concentrations) |
Case Studies and Research Findings
- Study on Antifungal Activity : A comparative study evaluated the antifungal activity of various substituted phenyl propanols against Candida albicans. The results indicated that the presence of fluorine atoms in the aromatic ring enhances antifungal potency significantly .
- Cytochrome P450 Selectivity : Another research focused on the selectivity of 3-amino derivatives for cytochrome P450 enzymes. The findings revealed that while some compounds showed no inhibition against CYP11B1, they exhibited varying degrees of inhibition against other enzymes like CYP11B2, suggesting a potential for selective therapeutic applications .
- Therapeutic Potential : The therapeutic potential of 3-amino derivatives has been explored in the context of cancer treatment. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
